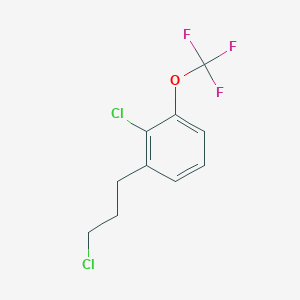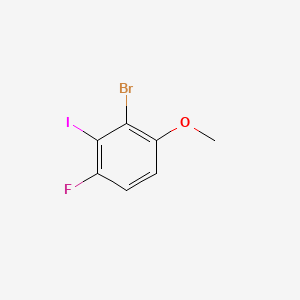
2-Bromo-4-fluoro-3-iodo-1-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-fluoro-3-iodo-1-methoxybenzene is an aromatic compound with the molecular formula C7H5BrFIO It is a derivative of benzene, substituted with bromine, fluorine, iodine, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-3-iodo-1-methoxybenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions with bromine, fluorine, iodine, and methoxy groups. The reaction conditions often include the use of catalysts such as iron(III) bromide for bromination, and silver(I) fluoride for fluorination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions is crucial to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-fluoro-3-iodo-1-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of catalysts such as iron(III) bromide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or acids.
Applications De Recherche Scientifique
2-Bromo-4-fluoro-3-iodo-1-methoxybenzene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mécanisme D'action
The mechanism by which 2-Bromo-4-fluoro-3-iodo-1-methoxybenzene exerts its effects depends on the specific application. In chemical reactions, the compound acts as a substrate or intermediate, participating in various substitution, oxidation, and reduction reactions. The molecular targets and pathways involved can vary, but typically include interactions with enzymes, receptors, or other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-fluoro-3-iodo-4-methoxybenzene: Similar structure but different substitution pattern.
2-Bromo-1-iodo-4-methoxybenzene: Lacks the fluorine atom, leading to different reactivity and applications.
4-Bromo-2-fluoroanisole: Contains bromine and fluorine but lacks iodine and methoxy group at different positions.
Uniqueness
2-Bromo-4-fluoro-3-iodo-1-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in the synthesis of complex organic molecules and in various scientific research applications.
Propriétés
Formule moléculaire |
C7H5BrFIO |
|---|---|
Poids moléculaire |
330.92 g/mol |
Nom IUPAC |
3-bromo-1-fluoro-2-iodo-4-methoxybenzene |
InChI |
InChI=1S/C7H5BrFIO/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,1H3 |
Clé InChI |
ZBKGLSRGXKDYBY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)F)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


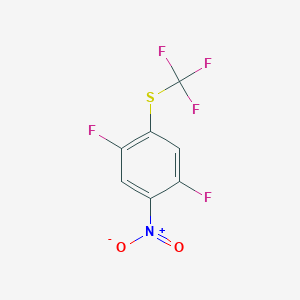

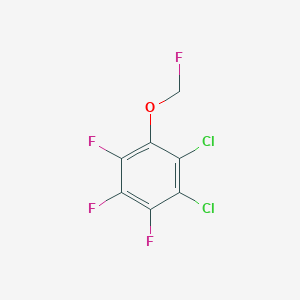
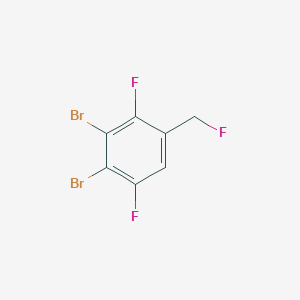
![Trans-Hexahydro-Pyrrolo[3,2-B]Pyrrole-1-Carboxylic Acid Benzyl Ester Hydrochloride](/img/structure/B14039352.png)
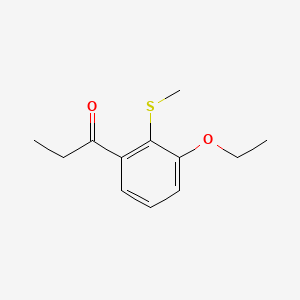
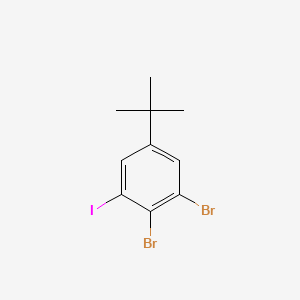
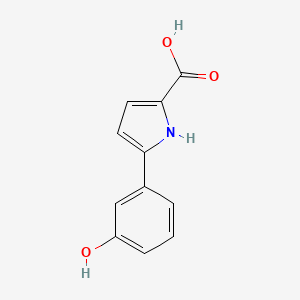
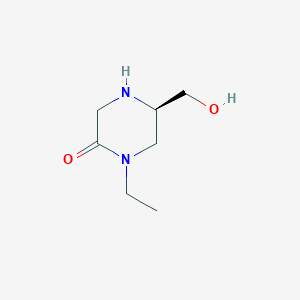
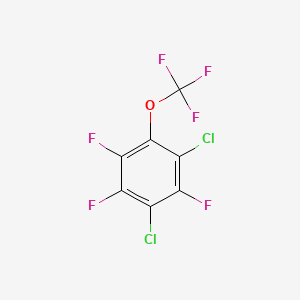
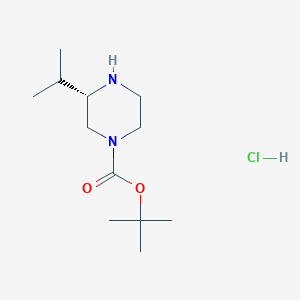
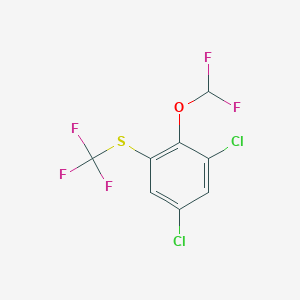
![6-Fluoro-1H-pyrrolo[2,3-B]pyridin-3-amine hcl](/img/structure/B14039377.png)
